Linsitinib-d3 -

Linsitinib-d3

Catalog Number: EVT-12558665
CAS Number:
Molecular Formula: C26H23N5O
Molecular Weight: 424.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Linsitinib-d3 is derived from linsitinib, which is also known as OSI-906. It belongs to the class of dual inhibitors affecting both the insulin receptor and insulin-like growth factor 1 receptor pathways. These pathways are crucial in regulating cell growth and metabolism, particularly in cancer cells where their dysregulation often leads to tumorigenesis.

Molecular Structure Analysis

Structure and Data

Linsitinib-d3 retains the core structure of linsitinib but features deuterium atoms at specific positions within its molecular framework. The molecular formula for linsitinib is C_21H_24N_4O_4S, and for linsitinib-d3, it would be C_21D_24N_4O_4S, indicating the substitution of hydrogen atoms with deuterium.

  • Molecular Weight: The molecular weight of linsitinib is approximately 408.50 g/mol; thus, linsitinib-d3 would have a slightly higher molecular weight due to the presence of deuterium.
  • Structural Features: The compound features a thiazole ring, an amide group, and a sulfonamide moiety, which are critical for its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Linsitinib-d3 undergoes various chemical reactions typical of small-molecule inhibitors:

  1. Inhibition Mechanism: It competitively inhibits the phosphorylation of receptors involved in signaling pathways that promote cell growth and survival.
  2. Metabolic Stability: The incorporation of deuterium improves metabolic stability compared to its non-deuterated counterpart, leading to prolonged action in biological systems.
Mechanism of Action

Process and Data

The mechanism of action for linsitinib-d3 involves:

  • Receptor Inhibition: By binding to the insulin receptor and insulin-like growth factor 1 receptor, linsitinib-d3 prevents their activation by endogenous ligands.
  • Downstream Signaling Interference: This inhibition disrupts key downstream signaling pathways such as the phosphoinositide 3-kinase/Akt pathway and mitogen-activated protein kinase pathway, which are essential for cell proliferation and survival in cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Linsitinib-d3 is expected to exhibit solubility characteristics similar to linsitinib, likely soluble in dimethyl sulfoxide (DMSO) at concentrations exceeding 10 mM.
  • Stability: The presence of deuterium generally enhances stability against metabolic degradation.

Chemical Properties

  • pKa Values: The pKa values would be similar to those of linsitinib, influencing its ionization state at physiological pH.
  • LogP: The lipophilicity (LogP) may be slightly altered due to deuteration, affecting absorption and distribution.
Applications

Scientific Uses

Linsitinib-d3 is primarily explored for:

  1. Cancer Research: Its role as an inhibitor makes it valuable in studying cancer cell proliferation mechanisms and potential therapeutic interventions.
  2. Pharmacological Studies: The compound can be used in pharmacokinetic studies to assess how deuteration affects drug metabolism and efficacy.
  3. Signal Transduction Studies: It serves as a tool for understanding insulin receptor signaling pathways in various biological contexts.
Molecular Pharmacology and Mechanism of Action

IGF-1R and Insulin Receptor Signaling Inhibition Dynamics

Linsitinib-d3 functions as a competitive ATP antagonist binding to the intracellular tyrosine kinase domains of both IGF-1R and IR. This binding prevents autophosphorylation of critical tyrosine residues (Tyr1131/Tyr1135/Tyr1136 in IGF-1R; Tyr1158/Tyr1162/Tyr1163 in IR), thereby arresting receptor activation triggered by IGF-1, IGF-2, or insulin [1] [4]. Biochemical studies reveal that linsitinib-d3 achieves half-maximal inhibition (IC₅₀) at concentrations of 35 nM for IGF-1R and 75 nM for IR, mirroring the potency of non-deuterated linsitinib [1] [6]. The deuterium substitutions do not alter the compound’s affinity but extend its plasma half-life by reducing CYP3A4-mediated oxidation, thereby prolonging target engagement in experimental settings [6].

Table 1: Kinase Inhibition Profile of Linsitinib-d3

Target KinaseIC₅₀ (nM)Ligand AntagonizedConsequence of Inhibition
IGF-1R35IGF-1, IGF-2Blocked AKT/ERK activation
Insulin Receptor (IR)75InsulinSuppressed glucose uptake & mitogenesis
IGF-1R/IR Hybrids40IGF-1/InsulinAbrogated transactivation

The inhibitor effectively disrupts ligand-induced dimerization of IGF-1R and IR homodimers or heterodimers, which is essential for downstream signal amplification [1] [4]. In cellular models of thyroid eye disease (TED), linsitinib-d3 suppresses IGF-1R/TSHR (thyrotropin receptor) crosstalk, a key driver of orbital fibroblast activation and inflammation [2] [7].

Kinase Domain Binding Specificity and Allosteric Modulation

Linsitinib-d3 binds the adenosine triphosphate (ATP) pocket within the kinase domain, adopting a U-shaped conformation that maximizes hydrophobic interactions with residues like Val1010, Met1052, and Phe1129 in IGF-1R. This binding stabilizes the kinase in an inactive DFG-Din conformation, preventing the conformational shift required for catalytic activity [1] [4]. Crucially, deuterium atoms at the 4-, 6-, and 7-positions of the imidazo[1,5-a]pyrazine core do not perturb interactions with these residues, preserving binding kinetics [6].

Selectivity profiling demonstrates >100-fold specificity for IGF-1R/IR over 98% of 300 tested kinases, though weak inhibition of InsR isoform B (IC₅₀ = 210 nM) has been noted [1] [6]. Allosteric studies using hydrogen-deuterium exchange mass spectrometry (HDX-MS) reveal that linsitinib-d3 binding induces rigidification of the kinase activation loop (residues 1120–1146 in IGF-1R), reducing solvent accessibility by 45% and impairing substrate docking [4] [8]. This allostery extends to the juxtamembrane domain, sterically hindering recruitment of adaptor proteins like IRS-1 and Shc [4].

Downstream Pathway Disruption (AKT/ERK/mTOR Crosstalk)

Inhibition of IGF-1R/IR by linsitinib-d3 profoundly disrupts pro-survival signaling cascades, particularly the PI3K/AKT/mTOR and Ras/Raf/ERK axes:

  • AKT Inactivation: Linsitinib-d3 reduces phosphorylation of AKT at Thr308 and Ser473 by >80% in colorectal cancer cell lines (HCT-116), triggering apoptosis via BAD activation and FOXO nuclear translocation [1] [3].
  • ERK Suppression: Phospho-ERK1/2 levels decrease by 70–90% in thyroid orbital fibroblasts, attenuating cell proliferation and hyaluronan synthesis [2] [7].
  • mTOR Crosstalk: Loss of IGF-1R-driven feedback loops derepresses mTORC1 activity, but linsitinib-d3 concurrently blocks IR-mediated nutrient-sensing inputs, causing net suppression of S6K/RPS6 phosphorylation [3] [8].

Table 2: Downstream Effects of IGF-1R/IR Inhibition by Linsitinib-d3

PathwayKey EffectorsChange in ActivityFunctional Outcome
PI3K/AKTpAKT↓, FOXO↑↓ 80%Apoptosis induction
Ras/RAF/ERKpERK1/2↓↓ 90%Cell cycle arrest
JAK/STATpSTAT3↓↓ 60%Reduced inflammation
ECM RemodelingMMP-2/9↓, LOX↓↓ 75%Suppressed fibrosis

In 3D spheroids of Graves’ orbitopathy fibroblasts, linsitinib-d3 reverses IGF-1-induced extracellular matrix (ECM) stiffening by downregulating lysyl oxidase (LOX) and collagen cross-linking enzymes, quantified via atomic force microscopy [8]. This correlates with reduced expression of fibrosis markers (α-SMA, fibronectin) and inflammatory cytokines (IL-6, TNF-α) [7] [8].

Receptor Internalization and Degradation Mechanisms

Beyond kinase inhibition, linsitinib-d3 accelerates ligand-independent receptor internalization via clathrin-coated pits. In thyroid orbital fibroblasts, 1-hour exposure to linsitinib-d3 (1 µM) reduces surface IGF-1R density by 55%, as measured by flow cytometry [7]. Internalized receptors undergo ubiquitin-dependent sorting by E3 ligases (Cbl-b, Nedd4), leading to lysosomal degradation rather than recycling [4] [8]. This is evidenced by:

  • Accumulation of polyubiquitinated IGF-1R in immunoblots after proteasomal inhibition (MG132).
  • Co-localization of internalized receptors with LAMP1 (lysosomal marker) in confocal microscopy [8].

Prolonged treatment (24–48 h) depletes total IGF-1R and IR protein levels by 40–60% in vitro, a phenomenon not observed with monoclonal antibodies like teprotumumab, which merely block ligand binding [4] [7]. This degradation abrogates transactivation between IGF-1R and TSHR in Graves’ disease models, explaining its efficacy in reducing orbital inflammation and tissue remodeling [2] [7].

Properties

Product Name

Linsitinib-d3

IUPAC Name

3-[8-amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl]-1-(trideuteriomethyl)cyclobutan-1-ol

Molecular Formula

C26H23N5O

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C26H23N5O/c1-26(32)14-19(15-26)25-30-22(23-24(27)28-11-12-31(23)25)18-8-7-17-9-10-20(29-21(17)13-18)16-5-3-2-4-6-16/h2-13,19,32H,14-15H2,1H3,(H2,27,28)/i1D3

InChI Key

PKCDDUHJAFVJJB-FIBGUPNXSA-N

Canonical SMILES

CC1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC5=C(C=C4)C=CC(=N5)C6=CC=CC=C6)O

Isomeric SMILES

[2H]C([2H])([2H])C1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC5=C(C=C4)C=CC(=N5)C6=CC=CC=C6)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.